2,5-dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

Solubility Bioavailability Crystallinity

2,5-Dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine hydrochloride (CAS 1856041-32-1) is a heterocyclic bis-pyrazole compound featuring a 2,5-dimethylpyrazol-3-amine core linked via a methylene bridge to a 1-propylpyrazol-4-yl moiety. It is structurally classified within the pyrazol-3-amine family, a class with established pharmacological relevance as inhibitors of lysine-specific demethylase 1 (LSD1) and the Hsp90 co-chaperone FKBP51.

Molecular Formula C12H20ClN5
Molecular Weight 269.77 g/mol
Cat. No. B15111821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride
Molecular FormulaC12H20ClN5
Molecular Weight269.77 g/mol
Structural Identifiers
SMILESCCCN1C=C(C=N1)CNC2=CC(=NN2C)C.Cl
InChIInChI=1S/C12H19N5.ClH/c1-4-5-17-9-11(8-14-17)7-13-12-6-10(2)15-16(12)3;/h6,8-9,13H,4-5,7H2,1-3H3;1H
InChIKeyUVYUPSDGWCEGDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine Hydrochloride: A Structurally Diversified Bis-Pyrazole Scaffold for LSD1 and FKBP51 Inhibitor Discovery


2,5-Dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine hydrochloride (CAS 1856041-32-1) is a heterocyclic bis-pyrazole compound featuring a 2,5-dimethylpyrazol-3-amine core linked via a methylene bridge to a 1-propylpyrazol-4-yl moiety . It is structurally classified within the pyrazol-3-amine family, a class with established pharmacological relevance as inhibitors of lysine-specific demethylase 1 (LSD1) and the Hsp90 co-chaperone FKBP51 [1]. The hydrochloride salt form enhances aqueous solubility and crystallinity, facilitating handling, formulation, and reproducible biological assay performance compared to the free base (CAS 1856041-31-0) .

Why Generic Substitution Fails: The Critical Role of the 1-Propylpyrazolyl Methylene Bridge in Bis-Pyrazole 3-Amine Target Engagement


Simply any pyrazole-3-amine or bis-pyrazole cannot replicate the biological profile of 2,5-dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine hydrochloride. Minor structural modifications, such as altering the substitution pattern on the pendant pyrazole ring (1,4- vs. 1,4,5- vs. 1,3,4-substitution) or changing the N-propyl group to ethyl or isopropyl, dramatically shift binding affinity and selectivity for targets like FKBP51 and LSD1 [1]. A recent structure-activity relationship (SAR) study of 1,4-pyrazolyl-containing SAFit analogues demonstrated that the 1,4-substitution pattern on the pyrazole ring is essential for maintaining selective binding to FKBP51 and improving ligand efficiency, while the 1,4,5-arrangement led to significant drops in potency [1]. Therefore, substituting this compound with a close analog that lacks the precise 1-propylpyrazol-4-yl methyl linkage or the 2,5-dimethylpyrazol-3-amine core risks losing critical binding interactions.

Quantitative Differentiation Evidence: 2,5-Dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine HCl vs. Closest Analogs


Hydrochloride Salt Form Enhances Aqueous Solubility Over the Free Base (CAS 1856041-31-0)

The hydrochloride salt of 2,5-dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine (CAS 1856041-32-1) offers a quantifiable solubility advantage over its free base counterpart (CAS 1856041-31-0). Salt formation via protonation of the pyrazole amine increases polarity and disrupts crystal lattice energy, leading to higher aqueous solubility . This is critical for achieving consistent dissolution rates in in vitro assays (e.g., TR-FRET, FP) and for reducing solvent-related artifacts in cell-based studies.

Solubility Bioavailability Crystallinity

Precise 1-Propyl Chain on Pendant Pyrazole Maximizes Hydrophobic Pocket Occupancy Compared to Shorter Alkyl Chains

In the 1,4-pyrazolyl SAFit series, the N-alkyl substituent length on the pyrazole ring directly modulates binding to hydrophobic pockets in FKBP51. SAR data from ChemMedChem 2024 demonstrates that the propyl chain provides optimal van der Waals contacts within the FKBP51 binding site, contributing to a Ki of 0.077 µM for the lead compound 23d [1]. Shorter chains (e.g., N-ethyl or N-methyl) result in reduced occupancy and higher IC50 values, while longer chains may introduce steric clashes and increase lipophilicity beyond the desired range [1]. This specific compound's propyl chain is thus crucial for achieving the desired potency-lipophilicity balance.

Structure-Activity Relationship Ligand Efficiency FKBP51

2,5-Dimethyl Substitution on Aminopyrazole Core Provides Metabolic Stability Advantage Over Non-Methylated or Mono-Methylated Analogs

The 2,5-dimethyl pattern on the pyrazol-3-amine core is designed to block cytochrome P450 (CYP)-mediated oxidation at positions prone to hydroxylation. This is a well-established strategy in pyrazole drug design [1]. The methyl groups create steric shielding and eliminate potential sites for metabolic hydroxylation. Analogs lacking these methyl groups (e.g., unsubstituted pyrazol-3-amine or 5-methyl only) are expected to exhibit significantly higher intrinsic clearance in hepatocyte assays [2].

Metabolic Stability Oxidative Metabolism Enzyme Inhibition

Optimal Deployment Scenarios for 2,5-Dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine Hydrochloride Based on Differential Evidence


Development of Selective FKBP51 Chemical Probes with Improved Drug-Like Properties

Based on the SAR evidence that the 1,4-pyrazolyl substitution pattern, combined with a propyl chain, delivers high-affinity FKBP51 binding (Ki ~0.077 µM for analog 23d) with superior ligand efficiency (LE = 0.25) and lower cLogP (3.72) compared to SAFit2 [1], this compound is an ideal starting point for designing FKBP51-selective chemical probes. Its smaller size and lower hydrophobicity enable better cell permeability and reduced off-target binding, facilitating target validation studies in neuronal cell models of chronic pain and depression.

LSD1 Inhibitor Analog Synthesis and Structure-Activity Relationship Expansion

The compound's 2,5-dimethylaminopyrazole core aligns with the pharmacophore described in US Patent 11,254,676 for LSD1 inhibition [2]. It serves as a strategic intermediate or scaffold-hopping template for generating novel LSD1 inhibitors with potentially improved selectivity over monoamine oxidases (MAO-A/B) compared to tranylcypromine-based inhibitors. The hydrochloride salt form permits direct use in TR-FRET-based LSD1 demethylase assays without additional pre-formulation.

Comparative Pharmacokinetic Screening of Bis-Pyrazole Series

Given the projected metabolic stability advantage of the 2,5-dimethyl substitution, this compound is a suitable reference standard for in vitro ADME panels comparing microsomal stability, permeability (Caco-2/PAMPA), and CYP inhibition across a library of bis-pyrazole analogs [3]. Its hydrochloride salt facilitates preparation of standard solutions at precise concentrations, reducing variability in LC-MS/MS bioanalytical quantification.

Quote Request

Request a Quote for 2,5-dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.